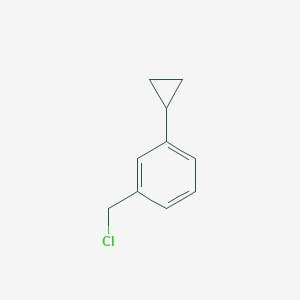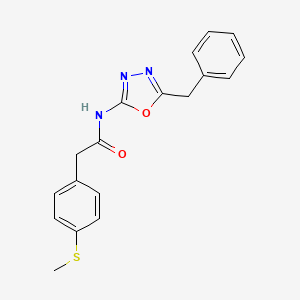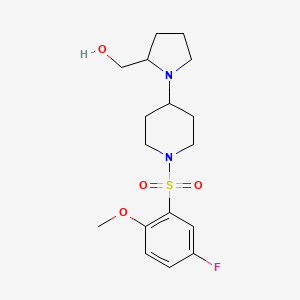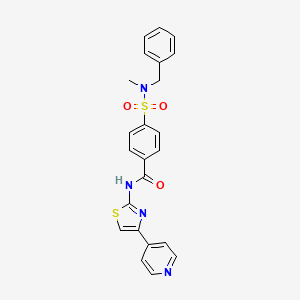![molecular formula C19H24N4O2S B2670435 3,4-dimethyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105247-07-1](/img/structure/B2670435.png)
3,4-dimethyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its IUPAC name “3,4-dimethyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide”, has a molecular weight of 372.5 . It is a complex organic molecule with potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including a benzamide group, a thieno[3,4-c]pyrazole group, and a propylamino group . Further stabilization of the supramolecular assembly is due to C-H (cdots) π interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C14H20N2O2, an average mass of 248.321 Da, and a monoisotopic mass of 248.152481 Da .Applications De Recherche Scientifique
Chemical Reactions and Mechanisms
- The chemical compound studied here shows a reaction mechanism involving ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation, as demonstrated in a study where related compounds were analyzed (Ledenyova et al., 2018).
Synthesis and Antibacterial Activity
- Novel analogs related to the compound, showing promising antibacterial activity, have been synthesized. These analogs demonstrated significant efficacy against bacteria like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Cytotoxic Activity
- Compounds structurally similar to 3,4-dimethyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have shown potent cytotoxic effects against various cancer cell lines, suggesting potential anticancer applications (Deady et al., 2003).
Insecticidal and Antimicrobial Properties
- Studies on compounds structurally related to the compound of interest demonstrate insecticidal and antimicrobial properties, highlighting potential applications in pest control and infection management (Deohate & Palaspagar, 2020).
Biological Evaluation
- Related benzamide derivatives were synthesized and evaluated for biological activities, including inhibiting human recombinant alkaline phosphatase and ecto-5'-nucleotidases, indicating potential medical applications (Saeed et al., 2015).
Anticancer Agents
- Some derivatives of benzothiazole, a compound with a similar structure to the one , have been synthesized and shown promising activities as anticancer agents (Abu‐Hashem & Aly, 2017).
Synthesis and Antimicrobial Activity of Derivatives
- Derivatives of compounds structurally similar to the compound of interest have been synthesized and tested for their antimicrobial activities, suggesting potential applications in combating microbial infections (Gad-Elkareem et al., 2011).
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential applications, particularly in the field of medicine given the antimicrobial activity of similar compounds . Additionally, more research could be done to fully understand its synthesis process and mechanism of action.
Propriétés
IUPAC Name |
3,4-dimethyl-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-4-7-20-17(24)9-23-18(15-10-26-11-16(15)22-23)21-19(25)14-6-5-12(2)13(3)8-14/h5-6,8H,4,7,9-11H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAMDDWOYRBPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3As,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B2670353.png)

![2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2670355.png)


![4-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2670362.png)

![4-methyl-N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2670366.png)
![2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide](/img/structure/B2670368.png)
![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2670369.png)



![4-(4-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2670374.png)
